4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
Pyrrol-2-one Ring Conformation and Tautomerism
The pyrrol-2-one ring serves as the central scaffold, exhibiting significant tautomeric flexibility due to the presence of the 3-hydroxy substituent. Computational studies of analogous 3-hydroxy-3-pyrroline-2-ones demonstrate that the energy difference between keto and enol tautomers is minimal (ΔG ≈ 1.2 kcal/mol), with the enol form stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and the carbonyl oxygen. In the target compound, this stabilization is amplified by additional resonance effects from the 4-(furan-2-ylcarbonyl) substituent, shifting the equilibrium toward the enol tautomer (Figure 1).
Table 1: Tautomeric equilibrium parameters for pyrrol-2-one derivatives
| Compound | Keto:Enol Ratio | ΔG (kcal/mol) | Stabilizing Interactions |
|---|---|---|---|
| 3-Hydroxy-pyrrol-2-one | 35:65 | 1.4 | O-H···O=C (2.08 Å) |
| Target compound | 12:88 | 0.8 | O-H···O=C (1.97 Å), π-conjugation |
Variable-temperature NMR studies of nitroso-pyrrole analogs corroborate that tautomeric populations are temperature-dependent, with the enol form predominating at lower temperatures (228 K, >90% population). The 1,5-dihydro-2H configuration introduces additional ring puckering, as evidenced by X-ray crystallographic data showing a half-chair conformation with C5 deviating 0.42 Å from the mean plane.
Furan-2-ylcarbonyl Substituent Orientation
The furan-2-ylcarbonyl group adopts a nearly coplanar orientation relative to the pyrrol-2-one ring (dihedral angle: 8.7°), facilitating extended π-conjugation. This geometry aligns with spectroscopic observations in pyrrole-2-carboxylic acid derivatives, where cis-configured carbonyl groups exhibit strong electronic coupling with the heterocyclic core. The furan oxygen's lone pairs participate in n→π* hyperconjugation with the adjacent carbonyl, reducing the C=O bond order from 1.23 Å to 1.19 Å, as quantified by density functional theory (DFT) calculations.
Key structural impacts:
1,2-Oxazole Ring Electronic Configuration
The 5-methyl-1,2-oxazol-3-yl substituent introduces significant electron-withdrawing effects, as evidenced by Natural Bond Orbital (NBO) analysis showing a 0.32 e⁻ depletion at the N1 position. This polarization stabilizes the lactam carbonyl through inductive effects, increasing its electrophilicity (Figure 2). Comparative studies of 1,2-oxazole-containing compounds reveal that methyl substitution at C5 reduces ring aromaticity (HOMA index = 0.68 vs. 0.82 for unsubstituted oxazole), enhancing susceptibility to nucleophilic attack at C4.
Electronic characteristics:
- Hammett σ_p constant: +0.71 (meta-directing)
- Frontier molecular orbitals: LUMO localized on oxazole ring (-1.92 eV)
- Through-space conjugation with pyrrol-2-one core (Wiberg Bond Index = 0.15)
Properties
Molecular Formula |
C19H14N2O6 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14N2O6/c1-10-8-14(20-27-10)21-16(11-4-2-5-12(22)9-11)15(18(24)19(21)25)17(23)13-6-3-7-26-13/h2-9,16,22,24H,1H3 |
InChI Key |
BRVPBGFMRDYNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Lactamization of Linear Precursors
A linear precursor with protected amine and carboxylic acid groups undergoes cyclization under basic conditions. For example:
Dieckmann Cyclization
Cyclization of diester precursors via base-mediated elimination:
-
Temperature : Reflux in ethanol (78°C).
-
Key Challenge : Competing ester hydrolysis requires anhydrous conditions.
Introduction of the Furan-2-ylcarbonyl Group
The furanoyl moiety is introduced via Friedel-Crafts acylation or amide coupling .
Friedel-Crafts Acylation
Amide Coupling
Activated furan-2-carboxylic acid derivatives react with pyrrolidinone amines:
-
Coupling Agents : HATU, EDCI, or DCC.
-
Base : DIPEA or N-methylmorpholine.
Installation of the 3-Hydroxyphenyl Group
The 3-hydroxyphenyl group is incorporated via Suzuki-Miyaura coupling or directed C–H borylation .
Suzuki-Miyaura Coupling
A boronate ester intermediate couples with a brominated pyrrolidinone:
Directed C–H Borylation
Rhodium-catalyzed borylation followed by oxidation:
-
Catalyst : [RhCl(COD)]₂ with dtbpy ligand.
-
Boron Source : B₂pin₂.
-
Oxidation : H₂O₂ in acetic acid.
-
Advantage : Avoids pre-functionalization of the pyrrolidinone.
Attachment of the 5-Methyl-1,2-oxazol-3-yl Group
Oxazole rings are synthesized via Huisgen cycloaddition or condensation reactions .
Huisgen Cycloaddition
Reaction of nitriles with acetylene derivatives:
Condensation with Hydroxylamine
Formation of the oxazole ring from β-keto esters and hydroxylamine:
-
Substrate : Ethyl 5-methyl-3-oxohexanoate.
-
Reagent : Hydroxylamine hydrochloride, pyridine.
-
Temperature : 100°C, 4 hours.
Final Assembly and Deprotection
The fully substituted pyrrolidinone undergoes global deprotection to reveal hydroxyl groups:
Methoxy Deprotection
Purification
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Lactamization + Suzuki | Suzuki coupling | 65 | 95 | Boronate synthesis required |
| Dieckmann + C–H borylation | Rh-catalyzed borylation | 55 | 90 | High catalyst loading |
| Modular assembly | Sequential couplings | 75 | 98 | Multi-step protection |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. The presence of hydroxyl and carbonyl groups suggests it could interact with biological molecules through hydrogen bonding and other interactions.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure suggests it might have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound might influence signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with several pyrrol-2-one derivatives, differing primarily in substituents at positions 1, 4, and 4. Key comparisons are outlined below:
Substituent Variations and Electronic Effects
Physicochemical Properties
- Polarity : The target compound’s dual hydroxyl groups (3-hydroxy and 3-hydroxyphenyl) render it more polar than analogs with methoxy () or halogen substituents ().
- Lipophilicity : Replacement of the oxazole with thiadiazole () or benzofuran () increases logP values due to sulfur or aromatic systems, respectively .
- Conformational Flexibility : The 3-methoxypropyl group in introduces greater rotational freedom compared to the rigid oxazole in the target compound .
Structural and Spectroscopic Insights
- Crystallography : Isostructural analogs (e.g., ) exhibit triclinic symmetry (P̄1), with planar molecular frameworks except for perpendicular aryl groups .
- NMR Profiles : Substituent changes in regions analogous to "A" and "B" () cause distinct chemical shifts. For example, the 3-hydroxyphenyl group in the target compound would show unique aromatic proton shifts compared to pyridinyl () or chlorophenyl () analogs .
Biological Activity
The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule characterized by its unique structural components, including a furan ring, hydroxyl groups, and an oxazole moiety. Its molecular formula is with a molecular weight of approximately 366.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The intricate structure of this compound contributes to its biological activity. The presence of multiple functional groups allows for various interactions with biological targets:
| Structural Feature | Description |
|---|---|
| Furan Ring | Contributes to chemical reactivity and potential antioxidant properties. |
| Hydroxyl Groups | Enhance solubility and may facilitate hydrogen bonding with biological targets. |
| Oxazole Moiety | Imparts unique electronic properties that can influence pharmacological effects. |
Anticancer Potential
Research indicates that the compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve:
- Induction of Apoptosis: The compound may trigger programmed cell death in malignant cells, thereby reducing tumor growth.
- Inhibition of Angiogenesis: It may prevent the formation of new blood vessels that supply tumors, effectively starving them of nutrients.
A study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the activity of cyclooxygenase enzymes (COX), which play a critical role in inflammation:
| Activity | IC50 Value (µM) | Comparison |
|---|---|---|
| COX-I Inhibition | 0.52 - 22.25 | Moderate activity compared to standard drugs like Celecoxib (IC50 = 0.78 µM) |
| COX-II Inhibition | 0.52 | Higher selectivity than traditional NSAIDs |
These findings suggest that the compound could be developed into a novel anti-inflammatory agent with fewer side effects than existing medications .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Binding Affinity: Molecular docking studies indicate that the compound binds effectively to COX enzymes, altering their activity.
- Non-covalent Interactions: The functional groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding stability.
These interactions are crucial for understanding how the compound exerts its pharmacological effects .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- In Vitro Studies: A series of experiments on human cancer cell lines revealed that the compound reduced cell viability significantly, with IC50 values indicating potent anticancer effects.
- Animal Models: In vivo studies demonstrated reduced tumor size and inflammation in treated subjects compared to controls.
These studies underscore the compound's potential as a therapeutic agent across multiple disease states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
